7-methyl-3H-quinolin-4-one
Description
7-Methyl-3H-quinolin-4-one is a heterocyclic compound featuring a quinoline backbone with a ketone group at position 4 and a methyl substituent at position 7. The 3H designation indicates a tautomeric form where the hydrogen resides on the nitrogen at position 8.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
7-methyl-3H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-3,5-6H,4H2,1H3 |
InChI Key |
RIZKWDCGXLBTQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-3H-quinolin-4-one can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzophenone derivatives with appropriate reagents. For instance, the reaction of 2-aminobenzophenone with acetic anhydride under reflux conditions can yield 7-methyl-3H-quinolin-4-one .
Industrial Production Methods: Industrial production of 7-methyl-3H-quinolin-4-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-3H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4,7-dione derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 7-methyl-4-hydroxyquinoline.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinoline-4,7-dione derivatives.
Reduction: 7-Methyl-4-hydroxyquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
7-Methyl-3H-quinolin-4-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: It is investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-methyl-3H-quinolin-4-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA replication and transcription processes, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Substituent Effects at Position 7
The 7-position substituent significantly impacts electronic properties and bioactivity:
- 7-Methyl : The methyl group is electron-donating, enhancing lipophilicity (higher logP) compared to polar substituents. This may improve membrane permeability but reduce solubility .
- Chloro derivatives often exhibit enhanced antimicrobial activity .
- 7-Methoxy (e.g., 6,7-dimethoxy-3H-quinolin-4-one, ): Methoxy groups offer moderate hydrophilicity and can participate in hydrogen bonding, balancing solubility and bioavailability .
Table 1: Substituent Effects on logP and Bioactivity
Ketone Position: 4-one vs. 2-one Derivatives
The ketone’s position alters hydrogen-bonding capacity and molecular interactions:
- This position is common in antimalarial ELQs (e.g., 5,7-difluoro-3-heptyl-2-methylquinolin-4(1H)-one, ) .
- 2-one Derivatives (e.g., 7-chloro-4-methylquinolin-2(1H)-one, ): The ketone at position 2 may enhance hydrogen bonding with biological targets, as seen in antimicrobial 4-hydroxyquinolin-2(1H)-ones () .
Dihydroquinolinones vs. Fully Aromatic Systems
- However, saturation may decrease planarity, reducing π-π stacking interactions .
- Fully Aromatic Systems: Compounds like 7-methyl-3H-quinolin-4-one retain planarity, facilitating interactions with enzymes or DNA (e.g., antimalarial quinolinones in ) .
Quinolinones vs. Quinazolinones
- Quinolinones (1 nitrogen): Favorable for hydrophobic interactions due to lower polarity. 7-Methyl-3H-quinolin-4-one’s methyl group further enhances lipophilicity.
- Quinazolinones (2 nitrogens, e.g., 7-fluoro-2-methyl-3H-quinazolin-4-one, ): Additional nitrogen increases hydrogen-bonding capacity and electronic complexity, often leading to diverse therapeutic applications (e.g., kinase inhibition) .
Key Research Findings
- Antimicrobial Activity: 4-Hydroxyquinolin-2(1H)-ones () and 7-chloro derivatives () show potency against resistant strains, suggesting 7-methyl-3H-quinolin-4-one could be modified for similar applications .
- Antimalarial Potential: ELQs with lipophilic substituents (e.g., 3-heptyl in ) highlight the importance of logP optimization, a strategy applicable to 7-methyl derivatives .
- Kinase Inhibition: 6,7-Dimethoxy-3H-quinolin-4-one () demonstrates activity against tyrosine kinases, indicating that electron-donating groups at position 7 may enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
